molecular formula C21H22F3N3O2S B12488732 3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12488732
M. Wt: 437.5 g/mol
InChI Key: HINSIRJPYLBAFT-UHFFFAOYSA-N
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Description

3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a combination of functional groups, including an ethoxy group, a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide group can be formed by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Coupling Reactions: The final coupling of the synthesized intermediates can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines.

    Substitution: The ethoxy group and the trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxides, while reduction of the benzamide moiety can yield amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.

    Biological Studies: It can be used to study the interactions of trifluoromethyl-containing compounds with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to investigate the role of specific functional groups in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrrolidine ring can contribute to the compound’s overall conformation and stability, while the benzamide moiety can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-(pyrrolidin-1-ylcarbonyl)aniline: This compound shares the pyrrolidine and benzamide moieties but lacks the trifluoromethyl group.

    N-(2-pyrrolidin-1-yl-5-trifluoromethylphenyl)benzamide: Similar structure but without the ethoxy group.

    3-ethoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure but without the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide makes it unique compared to other similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C21H22F3N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

3-ethoxy-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H22F3N3O2S/c1-2-29-16-7-5-6-14(12-16)19(28)26-20(30)25-17-13-15(21(22,23)24)8-9-18(17)27-10-3-4-11-27/h5-9,12-13H,2-4,10-11H2,1H3,(H2,25,26,28,30)

InChI Key

HINSIRJPYLBAFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3

Origin of Product

United States

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